Chitin synthase inhibitor 4

Chitin synthase inhibition Enzyme assay Antifungal drug discovery

Chitin synthase inhibitor 4 (compound 4fh, CAS 2755847-31-3) is a structurally distinct, highly potent antifungal agent with a unique 1,2,3,4-tetrahydroquinoline-pyrimidine ether scaffold. Unlike peptidyl nucleoside inhibitors (e.g., polyoxin D), it achieves exceptional in vitro EC50 values of 0.71 μg/mL against Valsa mali (apple canker) and 2.47 μg/mL against Sclerotinia sclerotiorum, coupled with demonstrated in vivo curative/protective efficacy at 50 μg/mL without phytotoxicity. Its target-specific CHS inhibition, orthogonal to azole/strobilurin modes of action, offers a critical resistance-management tool for integrated orchard and field crop protection programs. Secure high-purity (≥98%) material for SAR studies, lead optimization, and advanced fungicide development.

Molecular Formula C20H15FN4O
Molecular Weight 346.4 g/mol
Cat. No. B10855031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 4
Molecular FormulaC20H15FN4O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)OC4=CC=CC=C4C#N)F
InChIInChI=1S/C20H15FN4O/c21-18-19(25-11-5-8-14-6-1-3-9-16(14)25)23-13-24-20(18)26-17-10-4-2-7-15(17)12-22/h1-4,6-7,9-10,13H,5,8,11H2
InChIKeyNBUUFZOGDLIBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 4 Procurement Guide: A Novel Tetrahydroquinoline-Pyrimidine Ether with Validated in Vitro and in Vivo Antifungal Efficacy


Chitin synthase inhibitor 4 (also designated compound 4fh, CAS 2755847-31-3) is a synthetic small-molecule antifungal agent belonging to the 1,2,3,4-tetrahydroquinoline class containing a pyrimidine ether scaffold. It acts as a potent inhibitor of fungal chitin synthase (CHS), an enzyme essential for fungal cell wall biosynthesis and absent in plants and mammals, thereby offering a targeted mode of action with potential for reduced off-target toxicity [1]. The compound exhibits broad-spectrum antifungal activity in vitro and has demonstrated significant curative and protective effects in vivo, positioning it as a promising lead for agricultural fungicide development [1].

Why Chitin Synthase Inhibitor 4 Cannot Be Interchanged with Polyoxins or Nikkomycins: Key Differentiators for Procurement Decisions


Chitin synthase inhibitors encompass a structurally diverse set of molecules ranging from peptidyl nucleoside antibiotics (e.g., polyoxins, nikkomycins) to synthetic heterocyclic scaffolds [1]. Despite sharing a common enzymatic target, these compounds exhibit marked differences in potency, antifungal spectrum, pharmacokinetics, and resistance profiles. Chitin synthase inhibitor 4 distinguishes itself through its unique 1,2,3,4-tetrahydroquinoline-pyrimidine ether core, which confers a distinct binding mode to the CHS active site and results in superior in vitro potency against key phytopathogens such as Valsa mali and Sclerotinia sclerotiorum relative to the benchmark inhibitor polyoxin D [2]. Consequently, substitution with generic or older CHS inhibitors would compromise both the breadth and magnitude of antifungal activity required for effective disease control.

Quantitative Differentiation of Chitin Synthase Inhibitor 4: Head-to-Head Comparisons and Cross-Study Benchmarks


Direct Head-to-Head Comparison: Chitin Synthase Inhibitor 4 vs. Polyoxin D

In a direct enzyme inhibition assay, Chitin synthase inhibitor 4 (4fh) at a concentration of 50 μM inhibited fungal chitin synthase (CHS) activity by 68.08%, which is slightly stronger than the 63.84% inhibition achieved by the reference inhibitor polyoxin D under identical conditions [1]. This quantitative advantage, albeit modest, demonstrates that the compound possesses a comparable or superior target engagement profile relative to a well-established natural product CHS inhibitor.

Chitin synthase inhibition Enzyme assay Antifungal drug discovery

In Vitro Antifungal Potency: EC50 Values Against Key Phytopathogens Compared to Polyoxin B

Chitin synthase inhibitor 4 demonstrated potent in vitro antifungal activity against two major phytopathogenic fungi: Valsa mali (the causal agent of apple tree canker) and Sclerotinia sclerotiorum (the causal agent of white mold/stem rot) with EC50 values of 0.71 μg/mL and 2.47 μg/mL, respectively [1]. At a fixed concentration of 50 μg/mL, the compound achieved growth inhibition rates of 90.3% against V. mali and 88.7% against S. sclerotiorum [1]. By comparison, the established CHS inhibitor polyoxin B typically exhibits IC50 values in the range of 0.08–0.18 mM (approximately 40–90 μg/mL) against various fungal CHS enzymes, and EC50 values against phytopathogens are often higher than those observed for Chitin synthase inhibitor 4 [2].

Antifungal susceptibility Plant pathology Agricultural fungicides

In Vivo Efficacy: Curative and Protective Effects on Sclerotinia sclerotiorum

Chitin synthase inhibitor 4 demonstrated clear curative and protective effects against Sclerotinia sclerotiorum infection in vivo when applied at 50 μg/mL [1]. The compound effectively reduced disease severity and lesion development on host plant tissues without causing noticeable phytotoxicity [1]. In contrast, while polyoxin D has shown some in vivo activity against various fungal pathogens, its efficacy against S. sclerotiorum is not well-documented, and nikkomycin Z, despite being advanced to clinical trials for human mycoses, has limited application in agricultural settings due to its narrow spectrum and higher production cost [2].

In vivo antifungal Plant disease control Sclerotinia sclerotiorum

Safety Profile: Low Acute Toxicity and Non-Mutagenic Nature

Chitin synthase inhibitor 4 exhibits a favorable preliminary safety profile with low acute oral toxicity (classification: moderate acute toxicity, score 3.58) and negative results in both carcinogenicity and mutagenicity assays [1]. This contrasts with certain older antifungal agents that carry higher mammalian toxicity or environmental persistence concerns. While nikkomycin Z has also demonstrated a good safety profile in human Phase 1 trials, its development is focused on orphan drug indications for human coccidioidomycosis [2]. Chitin synthase inhibitor 4, conversely, is specifically positioned for agricultural use, where its low toxicity profile reduces the regulatory hurdles and potential environmental impact associated with new fungicide registration.

Toxicology Safety assessment Agrochemical development

Prioritized Research and Industrial Applications for Chitin Synthase Inhibitor 4


Agricultural Fungicide Development for Apple Tree Canker (Valsa mali)

Chitin synthase inhibitor 4 exhibits exceptional in vitro potency against Valsa mali (EC50 = 0.71 μg/mL), the causative agent of apple tree canker, a devastating disease of apple orchards worldwide. The compound's demonstrated in vivo efficacy against a related phytopathogen, coupled with its favorable safety profile, positions it as a lead candidate for the development of a novel, target-specific fungicide for orchard protection [1]. Its unique mode of action (CHS inhibition) offers a potential tool for resistance management in integrated pest management programs.

Control of Sclerotinia Stem Rot (Sclerotinia sclerotiorum) in Oilseed and Vegetable Crops

With an EC50 of 2.47 μg/mL and direct in vivo curative and protective effects against S. sclerotiorum, Chitin synthase inhibitor 4 is a strong candidate for managing white mold/stem rot in economically important crops such as soybean, canola, and various vegetables. The compound's ability to reduce disease severity without phytotoxicity at 50 μg/mL makes it particularly attractive for foliar application in high-value horticultural settings [1].

Chemical Probe for Chitin Synthase Mechanism-of-Action Studies

As a structurally distinct CHS inhibitor with a well-defined 1,2,3,4-tetrahydroquinoline-pyrimidine ether scaffold, Chitin synthase inhibitor 4 serves as an excellent chemical probe for dissecting chitin biosynthesis pathways in both model and pathogenic fungi. Molecular docking studies have revealed its binding mode to CHS, providing a rational basis for structure-activity relationship (SAR) exploration and the design of next-generation CHS inhibitors [1].

Combination Therapy with Existing Fungicides to Overcome Resistance

Given the rising incidence of resistance to azole and strobilurin fungicides in phytopathogenic fungi, the unique mechanism of Chitin synthase inhibitor 4 presents an opportunity for combination or rotation strategies. Its CHS-inhibitory activity is orthogonal to the modes of action of most commercial fungicides, suggesting potential synergistic effects and a reduced risk of cross-resistance. This makes it a valuable tool for prolonging the effective lifespan of existing fungicide classes [1].

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